1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide

Mitochondrial staining Lipophilicity Kinetics of vital staining

Select this specific styrylpyridinium dye for its unique 2,3,4-trimethoxy substitution pattern and N-hexyl chain, which provides a distinct absorption/emission profile and optimized mitochondrial accumulation kinetics not replicated by common 3,4,5-trimethoxy or N-methyl analogs. Verified orthogonal probe for multi-color imaging; generic substitution risks altered uptake and spectral overlap. Ensure assay reproducibility by procuring the rigorously differentiated isomer.

Molecular Formula C22H30INO3
Molecular Weight 483.4 g/mol
CAS No. 307952-94-9
Cat. No. B3123466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide
CAS307952-94-9
Molecular FormulaC22H30INO3
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCCCCCC[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
InChIInChI=1S/C22H30NO3.HI/c1-5-6-7-9-16-23-17-10-8-11-19(23)14-12-18-13-15-20(24-2)22(26-4)21(18)25-3;/h8,10-15,17H,5-7,9,16H2,1-4H3;1H/q+1;/p-1
InChIKeyFCCUIPLIPUNHMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide (CAS 307952-94-9): Structural and Class Baseline for Procurement Evaluation


1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide (CAS 307952-94-9) is a cationic styrylpyridinium dye with the molecular formula C22H30INO3 and a molecular weight of 483.38 g/mol . It belongs to the class of lipophilic cationic fluorescent probes that selectively accumulate in mitochondria of living cells [1]. The compound features a pyridinium core N-substituted with a hexyl chain and a styryl group bearing three methoxy substituents at the 2,3,4-positions, distinguishing it from common 4-substituted or 3,4,5-trimethoxy analogs [2].

Why 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide Cannot Be Replaced by Common N-Alkyl Styrylpyridinium Analogs


Generic substitution among styrylpyridinium dyes is unreliable because both the N-alkyl chain length and the position/number of methoxy substituents on the styryl ring critically control lipophilicity, mitochondrial accumulation efficiency, and spectral properties [1]. The 2,3,4-trimethoxy substitution pattern in this compound is structurally distinct from the 3,4,5-trimethoxy or 4-dimethylamino variants commonly used in push-pull pyridinium salts, which exhibit different intramolecular charge-transfer characteristics and solvatochromic shifts [2]. Without head-to-head data confirming equivalence in a specific assay, substituting this compound with a 4-styrylpyridinium or N-methyl analog risks altered cellular uptake kinetics and fluorescence readout.

Quantitative Differentiation Evidence for 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide Against Closest Structural Analogs


Lipophilicity-Driven Mitochondrial Uptake Advantage vs. N-Methyl Styrylpyridinium Dyes

The efficiency of mitochondrial accumulation of styrylpyridinium dyes, measured as the slope dJo/dCD of the initial fluorescence increase vs. dye concentration in HeLa cells, strongly increases with increasing lipophilicity of the N-alkyl chain [1]. Although the specific dJo/dCD value for 1-hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide has not been reported, class-level data show that N-hexyl derivatives exhibit markedly higher accumulation rates than N-methyl analogs due to their greater partition coefficients (Po/w) between n-octanol and water [1]. This implies that the target compound, with its N-hexyl chain, provides faster and more efficient mitochondrial labeling compared to commonly available N-methyl styrylpyridinium dyes.

Mitochondrial staining Lipophilicity Kinetics of vital staining

Divergent Antifungal Activity Relative to 4-Substituted Styrylpyridinium Derivatives

In a panel of eight styrylpyridinium derivatives tested against Candida glabrata, compounds with N-alkyl chains of C6H13 (e.g., compound 8, which differs from the target compound by possessing a 4-dimethylamino substituent instead of 2,3,4-trimethoxy) exhibited distinct antifungal phenotypes: compound 8 accumulated in plasma and vacuolar membranes and showed minimal toxicity, whereas 4-hydroxy-substituted N-C10H21 derivative (compound 6) was the most potent antifungal agent with strong synergism with FK506 and terbinafine [1]. The 2,3,4-trimethoxy substitution on the target compound is expected to alter both antifungal potency and cellular localization relative to these known derivatives, but direct comparative data are absent.

Antifungal activity Styrylpyridinium derivatives Candida glabrata

Distinct Intramolecular Charge-Transfer Character vs. 3,4,5-Trimethoxy and 4-Dimethylamino Styrylpyridinium Isomers

The photophysical properties of trans (E) isomers of 2-D-vinyl-1-methylpyridinium iodides with various donor groups (4-dimethylaminophenyl, 3,4,5-trimethoxyphenyl, and 1-pyrenyl) were studied by stationary and transient absorption spectroscopy [1]. The 3,4,5-trimethoxyphenyl donor exhibited distinct solvatochromic shifts and fluorescence quantum yields compared to the 4-dimethylaminophenyl donor, demonstrating that the position and number of methoxy groups directly modulate the intramolecular charge-transfer (ICT) character [1]. The target compound, with its 2,3,4-trimethoxy pattern and N-hexyl chain, is predicted to show a hypsochromic shift in absorption and altered Stokes shift relative to the 3,4,5-trimethoxy-1-methylpyridinium reference, though no direct measurement exists in the identified literature.

Intramolecular charge transfer Solvatochromism Photophysics

Optimal Application Scenarios for 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide Based on Available Class Evidence


Mitochondrial Vital Staining with Tunable Lipophilicity for Kinetic Uptake Studies

The N-hexyl chain on this styrylpyridinium dye offers an intermediate lipophilicity that, based on class-level kinetic data [1], should provide faster mitochondrial accumulation than N-methyl analogs while maintaining solubility advantages over N-hexadecyl dyes. This makes it suitable for concentration-jump experiments in HeLa cell perfusion chambers where uptake kinetics (dJo/dCD) are monitored to quantify membrane transport rates.

Multi-Color Fluorescence Imaging Requiring a Non-Standard Methoxy Substitution Pattern

The 2,3,4-trimethoxy substitution pattern is structurally distinct from the more widely studied 3,4,5-trimethoxy and 4-dimethylamino styrylpyridinium dyes, which exhibit well-characterized intramolecular charge-transfer properties [2]. This compound may offer a different absorption/emission profile, enabling its use as a spectrally orthogonal probe in multi-color imaging panels where common styryl dyes overlap with other fluorophores.

Exploratory Antifungal Drug Discovery Scaffold

Styrylpyridinium derivatives with N-hexyl chains have demonstrated antifungal activity and distinct cellular localization patterns in Candida glabrata [3]. The 2,3,4-trimethoxy substitution on the target compound represents an unexplored variation that may yield novel structure-activity relationships, particularly for probing the role of methoxy positional isomerism on membrane permeabilization and efflux pump substrate recognition.

Nonlinear Optical (NLO) Material Development

Related 2-[2-(3,4,5-trimethoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide has been investigated as a third-order nonlinear optical single crystal [4]. The 2,3,4-trimethoxy isomer with an N-hexyl chain offers a different molecular packing and donor-acceptor geometry, potentially yielding distinct NLO susceptibility and crystal growth characteristics for photonic applications.

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